molecular formula C8H14O B8740213 3,3-Dimethylhex-5-EN-2-one CAS No. 26118-94-5

3,3-Dimethylhex-5-EN-2-one

Cat. No. B8740213
CAS RN: 26118-94-5
M. Wt: 126.20 g/mol
InChI Key: AICKKCPBGSMRJG-UHFFFAOYSA-N
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Description

3,3-Dimethylhex-5-EN-2-one is a useful research compound. Its molecular formula is C8H14O and its molecular weight is 126.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,3-Dimethylhex-5-EN-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-Dimethylhex-5-EN-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

26118-94-5

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

3,3-dimethylhex-5-en-2-one

InChI

InChI=1S/C8H14O/c1-5-6-8(3,4)7(2)9/h5H,1,6H2,2-4H3

InChI Key

AICKKCPBGSMRJG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C)(C)CC=C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 121 g (1.0 mol) of 3-bromopropene and 103 g (1.2 mol) of 3-methyl-2-butanone is added dropwise during the course of 2 hours to a suspension of 168 g (3.0 mol) of potassium hydroxide powder and 10 g of tetrabutylammonium bromide in 300 ml of toluene with stirring. During this addition the reaction temperature is kept below 30° C. The reaction mixture is kept at room temperature for a further 2 hours, then mixed with water, and the organic phase is separated. The organic phase is washed twice with water, dried and distilled through a packed column at ambient pressure. 40 g (31.7% of theory) of 4,4-dimethyl-1-hexen-5-one are obtained as a clear liquid of boiling point 151°-154° C.
Quantity
121 g
Type
reactant
Reaction Step One
Quantity
103 g
Type
reactant
Reaction Step One
Quantity
168 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

63.6 g (1 mol) of powdered technical grade potassium hydroxide (88% strength) are suspended in 200 ml of toluene, and 10 g of trioctylammonium chloride are added. A mixture of 76.5 g (1 mol) of allyl chloride and 129 g (1.5 mols) of methyl isopropyl ketone is then added dropwise so that the temperature does not exceed 70° C. The mixture is stirred for a further 4 hours at 70° C., and is worked up as in Example 1. 96 g (76% of theory) of 4,4-dimethylhex-1-en-5-one of the abovementioned boiling point are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
76.5 g
Type
reactant
Reaction Step Two
Quantity
129 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
10 g
Type
catalyst
Reaction Step Four

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